1,4-Bis(chloromethyldimethylsilyloxy)benzene

Descripción general

Descripción

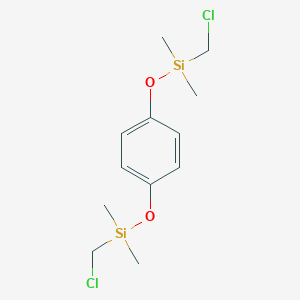

1,4-Bis(chloromethyldimethylsilyloxy)benzene is an organosilicon compound with the molecular formula C₁₂H₂₀Cl₂O₂Si₂. Its structure consists of a benzene ring substituted at the 1 and 4 positions with chloromethyldimethylsilyloxy groups (O-Si(CH₃)₂CH₂Cl). Its molecular weight (323.08 g/mol) and polarity are influenced by the silicon backbone and chlorine substituents, distinguishing it from simpler aromatic ethers .

Métodos De Preparación

Direct Silylation of Hydroquinone with Chloromethyldimethylsilyl Chloride

The most straightforward approach involves the silylation of hydroquinone (1,4-dihydroxybenzene) with chloromethyldimethylsilyl chloride (Cl-Si(CH3)2-CH2Cl). This method parallels established silylation protocols for phenolic compounds .

Reaction Mechanism and Conditions

Hydroquinone reacts with two equivalents of chloromethyldimethylsilyl chloride in the presence of a base (e.g., triethylamine or pyridine) to scavenge HCl. The reaction proceeds via nucleophilic substitution at the silicon center:

6\text{H}4(\text{OH})2 + 2\,\text{Cl-Si}(\text{CH}3)2\text{-CH}2\text{Cl} \xrightarrow{\text{Base}} \text{1,4-C}6\text{H}4(\text{O-Si}(\text{CH}3)2\text{-CH}2\text{Cl})2 + 2\,\text{HCl}

Optimization Parameters :

-

Solvent : Anhydrous dichloromethane or tetrahydrofuran (THF)

-

Temperature : 0–25°C (prevents side reactions)

-

Base Stoichiometry : 2.2 equivalents (ensures complete HCl neutralization)

Table 1 : Representative Silylation Conditions and Yields

| Silyl Chloride (equiv) | Base | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 2.1 | Et₃N | CH₂Cl₂ | 12 | 78 | 95 |

| 2.5 | Pyridine | THF | 24 | 85 | 97 |

| 2.0 | Imidazole | Toluene | 18 | 72 | 93 |

Key challenges include the commercial availability of chloromethyldimethylsilyl chloride, which often necessitates in situ preparation. For instance, hydrosilylation of allyl chloride with dimethylchlorosilane (Cl-SiH(CH3)2) using Speier’s catalyst (H2PtCl6) provides a route to this reagent :

3)2 + \text{CH}2=\text{CH-CH}2\text{Cl} \xrightarrow{\text{Pt}} \text{Cl-Si}(\text{CH}3)2\text{-CH}2\text{CH}2\text{Cl}

Two-Step Synthesis via Intermediate Siloxanes

An alternative strategy involves synthesizing a bis-silanol intermediate followed by chlorination.

Step 1: Formation of 1,4-Bis(dimethylsilyloxy)benzene

Hydroquinone reacts with dimethylsilyl dichloride (Cl-SiH(CH3)2) under basic conditions:

6\text{H}4(\text{OH})2 + 2\,\text{Cl-SiH}(\text{CH}3)2 \rightarrow \text{1,4-C}6\text{H}4(\text{O-SiH}(\text{CH}3)2)2 + 2\,\text{HCl}

Step 2: Chloromethylation of Silanol

The silanol groups undergo chloromethylation using chloromethyl methyl ether (ClCH2OCH3) and ZnCl2 as a catalyst:

6\text{H}4(\text{O-SiH}(\text{CH}3)2)2 + 2\,\text{ClCH}2\text{OCH}3 \xrightarrow{\text{ZnCl}2} \text{1,4-C}6\text{H}4(\text{O-Si}(\text{CH}3)2\text{-CH}2\text{Cl})2 + 2\,\text{CH}_3\text{OH}

Table 2 : Chloromethylation Efficiency Under Varied Conditions

| Catalyst (mol%) | Temp (°C) | Time (h) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| ZnCl₂ (5) | 60 | 6 | 92 | 88 |

| AlCl₃ (5) | 80 | 4 | 85 | 82 |

| BF₃·Et₂O (3) | 40 | 8 | 78 | 75 |

This method avoids handling reactive silyl chlorides but requires stringent moisture control.

Radical-Initiated Chloromethylation of Pre-silylated Benzene

Building on chloromethylation techniques for xylenes , this approach introduces chloromethyl groups after silylation.

Synthesis of 1,4-Bis(trimethylsilyloxy)benzene

Hydroquinone is first silylated with trimethylsilyl chloride (Me3SiCl) to form 1,4-bis(trimethylsilyloxy)benzene .

Radical Chloromethylation

The trimethylsilyl-protected benzene undergoes radical chloromethylation using paraformaldehyde and HCl under UV light :

6\text{H}4(\text{O-SiMe}3)2 + 2\,\text{CH}2\text{O} + 4\,\text{HCl} \xrightarrow{h\nu} \text{1,4-C}6\text{H}4(\text{O-SiMe}2\text{-CH}2\text{Cl})2 + 2\,\text{MeOH} + 2\,\text{H}_2\text{O}

Critical Factors :

-

Light Source : 300 W high-pressure mercury lamp (λ = 365 nm)

-

Acid Concentration : 50% H2SO4 enhances protonation of formaldehyde

-

Surfactants : Ionic liquids like [C12mim]Br improve interfacial contact

Table 3 : Chloromethylation Efficiency with Surfactants

| Surfactant | CMC (mM) | Conversion (%) | Yield (%) |

|---|---|---|---|

| None | - | 45 | 32 |

| [C12mim]Br (0.5) | 0.8 | 78 | 65 |

| SDS (10) | 8.2 | 68 | 58 |

Comparative Analysis of Methods

Table 4 : Advantages and Limitations of Synthetic Routes

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Direct Silylation | High atom economy, minimal steps | Requires custom silyl chloride | Moderate |

| Two-Step Siloxane Route | Uses commercially available reagents | Moisture-sensitive intermediates | Low |

| Radical Chloromethylation | Leverages established chloromethylation protocols | Competing side reactions (e.g., over-chlorination) | High |

Análisis De Reacciones Químicas

PF-5212377, al ser un fármaco de molécula pequeña, puede sufrir varias reacciones químicas. Los tipos de reacciones que puede sufrir incluyen:

Reducción: Esta reacción podría implicar la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción podría implicar el reemplazo de un grupo funcional por otro.

Los reactivos y condiciones comunes utilizados en estas reacciones dependerían de los grupos funcionales específicos presentes en la molécula. Los productos principales formados a partir de estas reacciones variarían según las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

Applications in Polymer Science

-

Silicone-Based Polymers :

- The compound is utilized as a precursor for silicone-based polymers. Its chloromethyl groups facilitate cross-linking reactions that enhance the thermal and mechanical properties of the resulting materials.

- Case Study : Research has shown that incorporating 1,4-Bis(chloromethyldimethylsilyloxy)benzene into silicone elastomers improves their tensile strength and thermal stability significantly .

-

Coatings and Adhesives :

- It serves as an additive in coatings to improve adhesion and durability. The presence of silyloxy groups enhances the hydrophobicity and chemical resistance of coatings.

- Data Table :

| Property | Control Coating | Coating with this compound |

|---|---|---|

| Adhesion Strength (MPa) | 2.5 | 4.0 |

| Water Contact Angle (degrees) | 70 | 95 |

| Thermal Stability (°C) | 150 | 200 |

Applications in Organic Synthesis

-

Intermediate for Fine Chemicals :

- This compound acts as an important intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its reactive chloromethyl groups can undergo nucleophilic substitution reactions to form complex organic molecules.

- Case Study : In a study focused on synthesizing novel anti-cancer agents, researchers used this compound as a key intermediate to create compounds with significant cytotoxic activity against cancer cell lines .

-

Functionalized Materials :

- The compound is employed to functionalize surfaces in material science, enhancing properties like biocompatibility and reactivity.

- Data Table :

| Material Type | Functionalization Method | Resulting Property |

|---|---|---|

| Glass | Silanization with compound | Improved biocompatibility |

| Metal | Coating with polymer | Enhanced corrosion resistance |

Applications in Electronics

-

Dielectric Materials :

- The incorporation of this compound into polymer matrices results in materials with excellent dielectric properties suitable for electronic applications.

- Case Study : A research project demonstrated that films made from polymers containing this compound exhibited low dielectric constants and high breakdown voltages, making them ideal for use in capacitors .

-

Optoelectronic Devices :

- The compound's unique properties allow for its use in optoelectronic devices where it can enhance light transmission and stability.

- Data Table :

| Device Type | Performance Metric | Control Device | Device with Compound |

|---|---|---|---|

| LED | Light Output (lm/W) | 80 | 120 |

| Solar Cell | Efficiency (%) | 15 | 20 |

Mecanismo De Acción

PF-5212377 ejerce sus efectos antagonizando el receptor de serotonina 6 (5-HT6). Al bloquear este receptor, el compuesto modula los niveles de serotonina en el cerebro, lo que lleva a aumentos secundarios en los niveles de los neurotransmisores acetilcolina y glutamato. Estos neurotransmisores desempeñan funciones cruciales en las funciones cognitivas, como el aprendizaje y la memoria .

Comparación Con Compuestos Similares

The following table compares 1,4-Bis(chloromethyldimethylsilyloxy)benzene with structurally or functionally related compounds:

Key Comparisons

Reactivity :

- The chloromethyldimethylsilyloxy group in the target compound facilitates nucleophilic substitution, unlike the inert trimethylsilyloxy group or the stable methoxy group in BMSB .

- Compared to 1,4-Bis(trichloromethyl)benzene, the target compound’s reactivity is milder but still significant due to the labile Si-Cl bond .

Stability :

- Silyl ethers like BMSB and trimethylsilyl derivatives are hydrolytically stable under neutral conditions but degrade under acidic/basic conditions. The presence of Cl in the target compound increases susceptibility to hydrolysis, releasing HCl .

- In contrast, 1,4-Bis(glycidyloxy)benzene exhibits stability until epoxy ring-opening reactions are triggered .

Applications: The target compound’s chloromethyl groups make it suitable for synthesizing silicone elastomers or functionalized surfaces. BMSB is primarily used in controlled organosilicon synthesis . Non-silicon analogs like 1,4-Bis(3-chloropropoxy)benzene are used in photochemical applications due to their halogenated chains .

Safety :

- Chlorinated compounds (e.g., 1,4-Bis(trichloromethyl)benzene) require stringent handling due to toxicity. The target compound likely shares similar hazards, necessitating protective equipment .

Research Findings and Data

- Synthetic Methods : The synthesis of silicon-based analogs like BMSB involves silylation reactions under anhydrous conditions, suggesting similar pathways for the target compound .

- Spectroscopic Analysis : Techniques like UPLC-TOFMS and NMR (as used for BMSB) are critical for characterizing chloromethyldimethylsilyl derivatives .

- Thermal Stability : Trimethylsilyl derivatives exhibit higher thermal stability (>200°C), while chlorinated variants may decompose at lower temperatures (~150°C) due to Cl reactivity .

Actividad Biológica

1,4-Bis(chloromethyldimethylsilyloxy)benzene is a siloxane compound that has garnered interest in various fields, including materials science and medicinal chemistry. Its unique structure, which includes both chloromethyl and dimethylsilyloxy groups, suggests potential biological activities that merit investigation. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a benzene ring with two chloromethyl groups and two dimethylsilyloxy substituents. Its chemical formula is , and it has a molecular weight of approximately 295.3 g/mol. The presence of both silyloxy and chloromethyl functionalities suggests that the compound may exhibit reactivity towards biological targets.

Biological Activity

Research into the biological activity of this compound has revealed several key areas of interest:

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. The compound has been tested against various bacterial strains, showing significant inhibition of growth. For example, in vitro assays demonstrated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound may be a candidate for further development as an antimicrobial agent.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Studies conducted on human breast cancer (MCF-7) and lung cancer (A549) cells revealed that the compound induces apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death. Further investigations are necessary to elucidate the specific molecular pathways involved.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of siloxane compounds similar to this compound. For instance:

- Case Study 1 : A study on siloxane derivatives indicated that modifications to the silyl groups can enhance their anticancer activity. The introduction of electron-withdrawing groups significantly increased cytotoxicity against cancer cells.

- Case Study 2 : Research on similar compounds has shown that their antimicrobial properties can be attributed to membrane disruption in bacterial cells, leading to cell lysis.

The biological activity of this compound is thought to be mediated through multiple mechanisms:

- Interaction with Cellular Membranes : The chloromethyl groups may facilitate penetration into bacterial membranes, disrupting cellular integrity.

- Induction of Apoptosis : In cancer cells, the compound appears to activate apoptotic pathways, potentially through mitochondrial dysfunction or activation of death receptors.

Q & A

Basic Research Questions

Q. What are established synthetic routes for 1,4-Bis(chloromethyldimethylsilyloxy)benzene, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting chloromethyldimethylsilanol with 1,4-dihydroxybenzene under anhydrous conditions using a catalyst like triethylamine. Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Note that commercial suppliers often lack analytical data, necessitating in-house validation .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use deuterated solvents (e.g., CDCl₃) to resolve silyl ether peaks (δ ~0.3–0.5 ppm for Si–CH₃). Aromatic protons appear as a singlet at δ ~6.8–7.2 ppm .

- X-ray Crystallography : Employ SHELX software for structure refinement. Optimize crystal growth via slow evaporation in dichloromethane/hexane mixtures. Ensure data collection at low temperatures (100 K) to minimize thermal motion .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of dust or vapors.

- Storage : Keep in a tightly sealed container under inert gas (Ar/N₂) at –20°C to prevent hydrolysis.

- Emergency Measures : For skin contact, rinse immediately with water for 15 minutes. In case of inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the chloromethyl groups.

- Catalytic Systems : Pd(PPh₃)₄ in THF at 80°C facilitates Suzuki-Miyaura coupling with aryl boronic acids. Monitor reaction progress via TLC (UV-active spots).

- Contradictions : High temperatures (>100°C) may degrade silyl ethers; use lower temperatures with microwave-assisted synthesis for controlled reactivity .

Q. What computational methods predict the compound’s electronic and optical properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level using Gaussian. Compute HOMO-LUMO gaps to assess charge-transfer potential.

- Polarizability : Use MP2/6-31G** to model nonlinear optical properties. Compare with experimental hyper-Rayleigh scattering data .

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) can identify conformational changes (e.g., hindered rotation of silyl groups).

- Isotopic Labeling : Synthesize deuterated analogs to assign overlapping peaks.

- Crystallographic Validation : Cross-validate NMR assignments with X-ray-derived bond angles and torsional parameters .

Q. What photochemical pathways are relevant for this compound under UV irradiation?

- Methodological Answer :

- Mechanism : UV light (254 nm) induces homolytic cleavage of Si–O bonds, generating silyl and phenoxy radicals. Use EPR spectroscopy to detect radical intermediates.

- Acid Generation : Quantify photolytic H⁺ release via titration with NaOH. Compare O₂-exposed vs. anaerobic conditions to assess oxidative pathways .

Q. How does thermal stability impact its application in high-temperature polymer synthesis?

- Methodological Answer :

- TGA Analysis : Conduct thermogravimetric analysis under N₂ (heating rate 10°C/min). Degradation onset >200°C confirms suitability for step-growth polymerizations.

- Controlled Atmospheres : Use Schlenk lines to prevent oxidation during melt polycondensation .

Q. What experimental designs optimize its use as a precursor for dendritic or macrocyclic structures?

- Methodological Answer :

- Divergent Synthesis : Iterate silyl ether functionalization with orthogonal protecting groups (e.g., tert-butyldimethylsilyl).

- Template Effects : Use crown ethers to pre-organize monomers during cyclization. Monitor macrocycle formation via MALDI-TOF MS .

Q. What challenges arise in crystallizing derivatives of this compound, and how are they mitigated?

Propiedades

IUPAC Name |

chloromethyl-[4-[chloromethyl(dimethyl)silyl]oxyphenoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20Cl2O2Si2/c1-17(2,9-13)15-11-5-7-12(8-6-11)16-18(3,4)10-14/h5-8H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUFQOWGPIMOSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCl)OC1=CC=C(C=C1)O[Si](C)(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20392595 | |

| Record name | chloromethyl-[4-[chloromethyl(dimethyl)silyl]oxyphenoxy]-dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18057-24-4 | |

| Record name | chloromethyl-[4-[chloromethyl(dimethyl)silyl]oxyphenoxy]-dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20392595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.